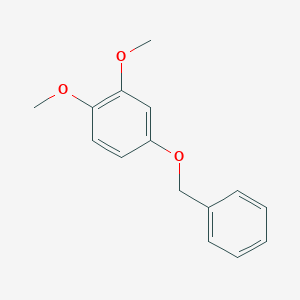

4-(Benzyloxy)-1,2-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyloxy)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy and two methoxy groups

Mécanisme D'action

Target of Action

The primary target of 4-(Benzyloxy)-1,2-dimethoxybenzene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s benzylic hydrogens are activated toward free radical attack , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is facilitated by the compound’s ability to undergo transmetalation .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1,2-dimethoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and benzyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone or dimethylformamide (DMF).

Procedure: The 1,2-dimethoxybenzene is reacted with benzyl bromide under reflux conditions to form the desired product, this compound.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4-(Benzyloxy)-1,2-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzyl Alcohol: Similar structure but lacks the additional methoxy group.

1,2-Dimethoxybenzene: Lacks the benzyloxy group.

4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of the methoxy groups.

Activité Biologique

4-(Benzyloxy)-1,2-dimethoxybenzene, also known as 4-(benzyloxy)-1,2-dimethoxy-phenol, is an organic compound with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two methoxy groups and a benzyloxy group. The structural arrangement enhances its reactivity and biological profile compared to other similar compounds. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although specific mechanisms are yet to be fully elucidated.

- Antimycobacterial Activity : A study focused on related compounds demonstrated that derivatives containing the benzyloxy group showed significant inhibitory activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MICs) comparable to established treatments like isoniazid .

- Cell Viability : In vitro tests have indicated that certain derivatives of this compound are selective for bacterial cells without significantly affecting the viability of mammalian cells such as Vero and HepG2 .

Synthesis Methods

Various methods have been developed for synthesizing this compound. Notable approaches include:

- Chemical Synthesis : The compound can be synthesized through traditional organic synthesis techniques involving the introduction of methoxy and benzyloxy groups onto a benzene core.

- Modification of Existing Compounds : Structural analogs can be synthesized by modifying existing compounds with similar functionalities, which may enhance specific biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | Contains a methoxy and hydroxyl group | Known for its analgesic properties |

| 4-Methoxyphenol | Contains one methoxy group | Used as an antiseptic |

| 2-Benzyloxy-1,3-dimethoxybenzene | Similar dimethoxy substitutions | Exhibits different reactivity patterns |

The unique arrangement of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.

Antimycobacterial Evaluation

A significant study investigated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound. The findings revealed that two derivatives exhibited MIC values of approximately 2.7 µM and 2.8 µM against M. tuberculosis, indicating promising potential for drug development against tuberculosis .

Selectivity Studies

In assessing the selectivity of synthesized compounds, researchers evaluated their effects on Vero and HepG2 cells. The results indicated that certain derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

1,2-dimethoxy-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-16-14-9-8-13(10-15(14)17-2)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVNTNJIKGEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.